PNU-142586, chemically known as Glycine, N-(4-((5S)-5-((acetylamino)methyl)-2-oxo-3-oxazolidinyl)-2-fluorophenyl)-N-(2-hydroxyethyl)-, is a major, inactive metabolite of the oxazolidinone antibiotic linezolid [, ]. It is formed through the non-enzymatic ring opening of the morpholine moiety in linezolid []. Studies suggest that PNU-142586, along with another metabolite PNU-142300, might be involved in the linezolid-induced thrombocytopenia observed in some patients, particularly those with renal impairment [, , , ]. Therefore, understanding the properties and behavior of PNU-142586 is crucial for optimizing linezolid treatment and mitigating its potential adverse effects.
The synthesis of PNU-142586 can be achieved using a multi-step process involving a common intermediate, (S)-4-(2-fluoro-4-nitrophenyl)-oxazolidin-2-one []. This intermediate can be further reacted to obtain both PNU-142586 and PNU-142300, facilitating the exploration of events related to these metabolites [].
PNU-142586 itself is considered an inactive metabolite and does not possess the antibacterial activity of its parent compound, linezolid []. Its contribution to the pharmacological effects of linezolid, particularly its potential role in thrombocytopenia, remains an active area of investigation [, ].
Understanding linezolid metabolism: PNU-142586, as a major metabolite of linezolid, provides insights into the metabolic pathways of the parent drug in various species, including humans, mice, rats, and dogs [, ]. This understanding is crucial for optimizing drug dosage and administration, especially in patients with varying degrees of renal function [, , ].
Investigating linezolid-induced thrombocytopenia: The accumulation of PNU-142586 in patients with renal impairment raises concerns about its potential contribution to linezolid-induced thrombocytopenia [, , , ]. Studies focusing on the role of PNU-142586 in this adverse effect can guide the development of strategies to mitigate risks associated with linezolid therapy, particularly in vulnerable patient populations.
Developing improved antibiotics: Understanding the metabolic fate of linezolid and its metabolites, including PNU-142586, can inform the design of novel oxazolidinone antibiotics with improved pharmacokinetic profiles and reduced risk of adverse effects [].
Population pharmacokinetic modeling: Analyzing the pharmacokinetic parameters of PNU-142586, along with linezolid and other metabolites, helps establish a comprehensive population pharmacokinetic model []. This model can be instrumental in predicting drug exposure and optimizing individual patient treatment regimens.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: